

Application Notes: Synthesis and Functionalization of Ethyl Piperazine-2-carboxylate Dihydrochloride

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Compound of Interest

Compound Name: *Ethyl Piperazine-2-carboxylate Dihydrochloride*

Cat. No.: B178304

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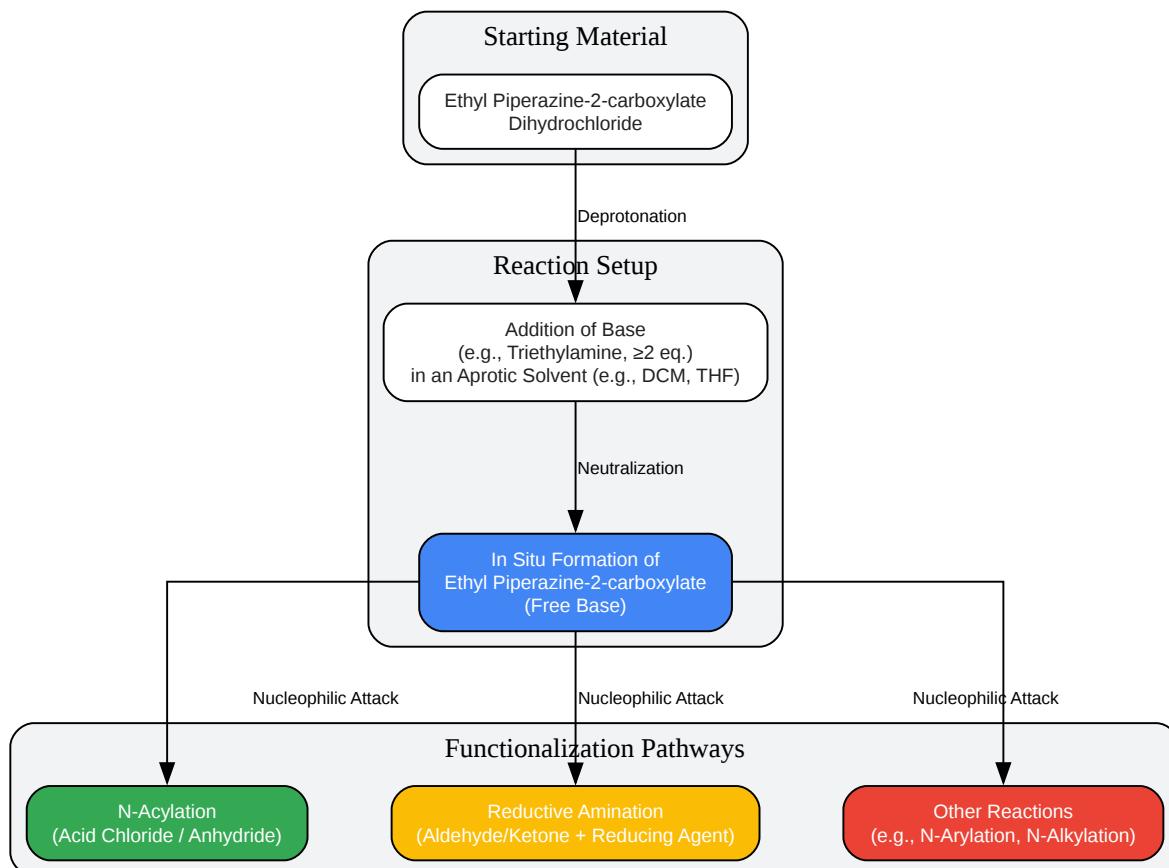
For Researchers, Scientists, and Drug Development Professionals

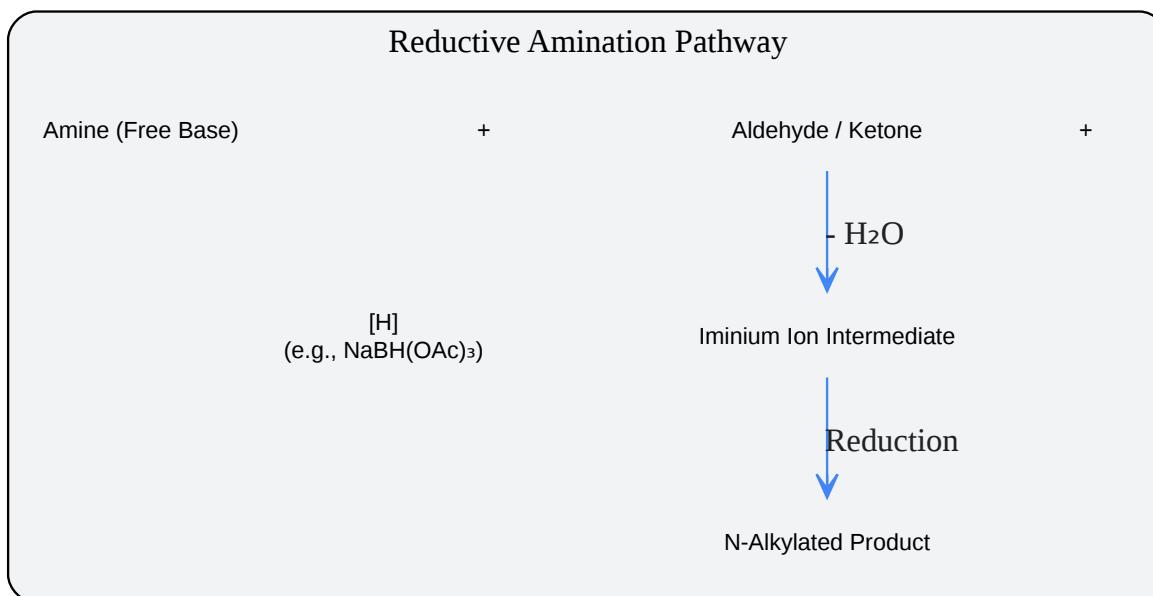
These application notes provide detailed protocols and reaction conditions for the chemical modification of **Ethyl Piperazine-2-carboxylate Dihydrochloride**, a valuable building block in medicinal chemistry. Its bifunctional nature, possessing both a secondary amine for derivatization and an ethyl ester, makes it a versatile scaffold for creating diverse molecular libraries. The following sections detail common transformations such as N-acylation and N-alkylation via reductive amination, providing specific experimental procedures and quantitative data to guide researchers in their synthetic endeavors.

Overview of Reactivity

Ethyl Piperazine-2-carboxylate Dihydrochloride (CAS: 129798-91-0) is the hydrochloride salt of the corresponding free piperazine. For the piperazine nitrogen atoms to act as nucleophiles, they must first be deprotonated. This is typically achieved by adding at least two equivalents of a suitable base, such as a tertiary amine (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K_2CO_3 , $NaHCO_3$), to neutralize the two HCl molecules. Once the free amine is generated in situ, it can readily participate in a variety of coupling reactions.

The general workflow for using this reagent is outlined below.





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